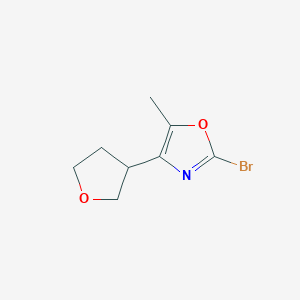![molecular formula C5HBrCl2N4 B2430273 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1934543-12-0](/img/structure/B2430273.png)
3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to 3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine, is a privileged structure in drug discovery. It serves as a building block for developing drug-like candidates with a wide range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and radiodiagnostics. The significant biological properties, along with structure-activity relationship (SAR) studies, highlight the potential of this scaffold in developing novel drug candidates (Cherukupalli et al., 2017).
Regio-Orientation in Structure Assignment
Understanding the regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents, which lead to the formation of pyrazolo[1,5-a]pyrimidines, is crucial. This review emphasizes the importance of regio-orientation in the substituents on the pyrimidine ring of pyrazolo[1,5-a]pyrimidines and addresses literature controversies associated with regio-orientation when unsymmetrical 1,3-bielectrophilic reagents react with 3(5)-aminopyrazole (Mohamed & Mahmoud, 2019).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, including variants like 5H-pyrano[2,3-d]pyrimidine, is vital for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The review covers synthetic pathways for developing derivatives through one-pot multicomponent reactions using diversified hybrid catalysts. This focus on hybrid catalysts for synthesizing pyranopyrimidine scaffolds is expected to attract leading researchers worldwide (Parmar et al., 2023).
Optical Sensor Development
Pyrimidine derivatives, due to their ability to form coordination and hydrogen bonds, are suitable for developing optical sensors besides their biological and medicinal applications. This review includes various pyrimidine-based optical sensors and recent literature, highlighting their significance in the field (Jindal & Kaur, 2021).
Optoelectronic Materials
Quinazolines and pyrimidines are known for their broad spectrum of biological activities. Their incorporation into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials. The review reports on luminescent small molecules and chelate compounds, including quinazoline or pyrimidine rings, highlighting their applications related to photo- and electroluminescence. This demonstrates the potential of such compounds in the development of optoelectronic materials (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
3-bromo-5,7-dichloro-2H-pyrazolo[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrCl2N4/c6-3-1-2(11-12-3)4(7)10-5(8)9-1/h(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVXUHIFNUFWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1C(=NC(=N2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrCl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/no-structure.png)


![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2430195.png)
![2-Chloro-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2430196.png)
![N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2430198.png)

![(3E)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430204.png)





